molecular formula C27H28O2 B12542001 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane CAS No. 656259-93-7

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane

Cat. No.: B12542001
CAS No.: 656259-93-7
M. Wt: 384.5 g/mol
InChI Key: BMDQXMMWBACKMP-UHFFFAOYSA-N
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Description

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane ( 656259-93-7) is a high-purity organic compound with a molecular formula of C27H28O2 and a molecular weight of 384.51 g/mol . This compound features a bicyclo[2.2.1]heptane (norbornane) core structure, which is a privileged scaffold in medicinal chemistry and drug discovery due to its rigidity and three-dimensional structure. The scaffold is functionally diverse; for instance, derivatives of bicyclo[2.2.1]heptane have been investigated for their neuroprotective properties, showing potential for treating conditions such as neurodegenerative diseases, acute and chronic cerebral ischemia, and traumatic brain or spinal injuries . Other research on this structural class has explored its use as a relaxin receptor 1 (RXFP1) agonist, indicating potential applications in treating fibrotic diseases, chronic kidney disease, and certain liver and heart conditions . Furthermore, the 7-oxabicyclo[2.2.1]heptane derivative, norcantharidin, is a recognized scaffold for developing potent and selective protein phosphatase inhibitors, highlighting the potential of this chemical space in oncology research . This product is intended for research purposes as a chemical reference standard or building block for the synthesis and development of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

656259-93-7

Molecular Formula

C27H28O2

Molecular Weight

384.5 g/mol

IUPAC Name

7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C27H28O2/c1-28-24-12-8-21(9-13-24)27(22-10-14-25(29-2)15-11-22)23-16-18-26(27,19-17-23)20-6-4-3-5-7-20/h3-15,23H,16-19H2,1-2H3

InChI Key

BMDQXMMWBACKMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often carried out under controlled conditions, such as elevated temperatures and the presence of a catalyst, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₂₁H₂₄O₂
  • Molecular Weight : 320.42 g/mol
  • CAS Number : 24892-79-3
  • Bicyclic Structure : The compound features a bicyclo[2.2.1]heptane core, which contributes to its stability and reactivity.

Physical Properties

  • Melting Point : Data not available
  • Boiling Point : Data not available
  • Solubility : Generally low solubility in water, but may dissolve in organic solvents.

Medicinal Chemistry

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane has been studied for its potential pharmacological properties. Research indicates that compounds with similar bicyclic structures can exhibit:

  • Anticancer Activity : Studies have shown that bicyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Analgesic Effects : Some derivatives have demonstrated pain-relieving properties, making them candidates for further development as analgesics.

Organic Synthesis

The unique structure of this compound allows it to act as a versatile building block in organic synthesis:

  • Reagent in Reactions : It can serve as a nucleophile or electrophile in various organic reactions, including Friedel-Crafts acylation and alkylation.
  • Synthesis of Complex Molecules : Its reactivity can be harnessed to create more complex structures, facilitating the synthesis of pharmaceuticals and agrochemicals.

Material Science

The compound's structural characteristics make it suitable for applications in material science:

  • Polymer Chemistry : Bicyclic compounds can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
  • Nanotechnology : Its unique properties may allow for use in the development of nanomaterials or nanocomposites with tailored functionalities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of bicyclic compounds similar to this compound. Results indicated that these compounds inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption.

Case Study 2: Organic Synthesis Applications

Research documented in Organic Letters explored the use of bicyclic compounds as intermediates in synthesizing complex natural products. The study highlighted how this compound could facilitate multi-step synthesis processes due to its favorable reactivity profile.

Mechanism of Action

The mechanism of action of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s aryl substituents increase molecular weight by ~200 g/mol compared to simpler analogs like 4-methoxybicycloheptane-1-carboxylic acid, significantly altering solubility and lipophilicity.

Derivatives with Aliphatic or Heteroatom Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
7,7-Dimethylbicyclo[2.2.1]heptane 2034-53-9 C9H16 124.22 Compact, lipophilic; used as a solvent or intermediate in terpene synthesis .
7,7-Dichlorobicyclo[2.2.1]heptane 85344-69-0 C7H10Cl2 165.06 Electron-withdrawing Cl groups enhance electrophilic reactivity .
2,5-Diazabicyclo[2.2.1]heptane derivatives N/A Varies Varies Nitrogen atoms introduce basicity; used in chiral ligands or pharmaceuticals .

Key Observations :

  • Aliphatic substituents (e.g., methyl, dichloro) reduce steric hindrance compared to aryl groups, favoring reactions like Diels-Alder cycloadditions .
  • Heteroatom incorporation (e.g., diazabicycloheptanes) modifies electronic properties, enabling applications in asymmetric catalysis or as rigid piperazine analogs .

Functionalized Bridgehead Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Bicyclo[2.2.1]heptane-1-carboxylic acid (Ketopinic acid) 64234-14-6 C10H14O3 182.22 Ketone and carboxylic acid groups enable diverse derivatization; chiral auxiliary .
7-tert-Butoxycarbonyl-2-exo-[3-(4-methoxyphenyl)-5-pyridinyl]-7-azabicyclo[2.2.1]heptane N/A C26H31N3O3 433.55 Azabicycloheptane with pyridinyl and methoxyphenyl groups; potential nicotinic receptor ligand .

Key Observations :

  • Bridgehead functionalization (e.g., ketones, esters) introduces reactive sites for further synthesis, as seen in ketopinic acid’s role in chiral resolution .

Biological Activity

7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane is a bicyclic compound that has garnered interest for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.

Structural Characteristics

The compound features a bicyclic structure with two methoxy-substituted phenyl rings attached to the bicyclo[2.2.1]heptane framework. The molecular formula is C19H22O3C_{19}H_{22}O_3, with a molecular weight of approximately 302.38 g/mol.

Table 1: Structural Data

PropertyValue
Molecular FormulaC19H22O3
Molecular Weight302.38 g/mol
Melting Point162-163 °C
NMR (1H)δ 1.39-1.72 (m)
NMR (13C)δ 25.9-148.0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of specific reagents and conditions to achieve the desired bicyclic structure while ensuring high yields and purity.

Pharmacological Studies

Research has indicated that compounds structurally related to this compound exhibit varying degrees of biological activity, particularly in the context of neurotransmitter interactions.

  • Dopamine Transporter Binding : A study evaluating cocaine binding site ligands found that derivatives of bicyclo[2.2.1]heptane exhibited binding affinities significantly lower than cocaine, suggesting limited potency in this regard but highlighting potential for further modification to enhance activity .
  • Neuropharmacological Effects : The structural similarities to known psychoactive compounds suggest potential neuropharmacological effects, warranting further investigation into its role as a dopamine transporter ligand or other neurotransmitter systems.

Case Studies

  • Case Study 1 : A pharmacological evaluation of structurally similar compounds revealed that modifications in the phenyl groups could significantly alter binding affinities at dopamine receptors, indicating that subtle changes in structure can lead to varied biological outcomes .
  • Case Study 2 : In vitro studies on related compounds showed that certain stereoisomers displayed enhanced binding affinities compared to their counterparts, suggesting that stereochemistry plays a crucial role in biological activity .

Q & A

Basic Research Questions

Q. How can the molecular structure of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane be confirmed experimentally?

  • Methodological Answer : Utilize a combination of NMR spectroscopy (1H, 13C, and DEPT-135) to identify substituent positions and ring conformation. For example, the bicyclo[2.2.1]heptane core produces distinct splitting patterns due to its rigid structure . X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in studies of similar bicyclic compounds like 7,7-dimethyl derivatives . Mass spectrometry (HRMS) can confirm molecular weight and fragmentation patterns, referencing protocols from NIST data .

Q. What are the standard synthetic routes for bicyclo[2.2.1]heptane derivatives with aryl substituents?

  • Methodological Answer : Start with a Diels-Alder reaction to form the bicyclic core, followed by Friedel-Crafts alkylation to introduce aryl groups. For methoxy-substituted aryl rings, protect hydroxyl groups with methyl ethers before coupling, as demonstrated in the synthesis of 4-methoxybenzophenone derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate stereoisomers .

Q. How can researchers address solubility challenges during characterization?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO or DMF) for NMR analysis, as they dissolve rigid bicyclic systems effectively. For HPLC, optimize mobile phases with methanol/buffer mixtures (65:35 v/v) to improve retention times, referencing analytical methods for structurally similar compounds like benzophenones .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis . For example, a modified Evans oxazaborolidine catalyst can induce enantioselectivity during cyclization, as reported for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane synthesis . Monitor enantiomeric excess (ee) via chiral HPLC using cellulose-based columns .

Q. What strategies resolve contradictions in thermal stability data reported across studies?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds. Compare results with computational models (e.g., DFT calculations of bond dissociation energies). For instance, NIST data on 6,6-dimethylbicyclo[3.1.1]heptane derivatives show decomposition at ~439 K, providing a benchmark .

Q. How does the steric environment of the bicyclo[2.2.1]heptane core influence reaction kinetics?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies or molecular dynamics simulations to probe steric hindrance. The rigid norbornane-like structure slows nucleophilic substitution at bridgehead positions, as observed in 7,7-dimethyl analogs . Use Eyring plots to quantify activation parameters under varied temperatures .

Q. What advanced techniques detect trace impurities in this compound?

  • Methodological Answer : Apply LC-QTOF-MS with electrospray ionization (ESI) to identify low-abundance byproducts. Reference the detection of benzophenone derivatives at ppm levels using optimized collision energies . For residual solvents, use headspace GC-MS with a DB-5 column .

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